molecular formula C11H11BrN2S B2905589 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine CAS No. 728025-88-5

3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine

Cat. No.: B2905589
CAS No.: 728025-88-5
M. Wt: 283.19
InChI Key: RCWORJVIRGHEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine is a heterocyclic compound that contains a bromine atom, a sulfur atom, and a nitrogen atom within its structure

Preparation Methods

The synthesis of 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine typically involves multi-step chemical reactions. One common method includes the cyclization of appropriate precursors under specific conditions. The reaction conditions often require the use of solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

3-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 3-bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine include other heterocyclic compounds with similar structures but different substituents. These compounds may have varying chemical properties and biological activities. For example:

  • 3-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine
  • 3-Fluoro-6,7,8,9-tetrahydro-5H-cyclohepta[b]isothiazolo[4,5-e]pyridine

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions compared to its analogs .

Properties

IUPAC Name

6-bromo-4-thia-2,5-diazatricyclo[7.5.0.03,7]tetradeca-1,3(7),5,8-tetraene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2S/c12-10-8-6-7-4-2-1-3-5-9(7)13-11(8)15-14-10/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWORJVIRGHEOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=CC3=C(N=C2CC1)SN=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.